molecular formula C12H9ClN4S B13933017 3-(7-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 1179360-91-8

3-(7-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13933017
CAS No.: 1179360-91-8
M. Wt: 276.75 g/mol
InChI Key: HMLCTKHNYJTIRQ-UHFFFAOYSA-N
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Description

3-(7-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a quinoline moiety fused with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the construction of the quinoline and thiadiazole rings followed by their fusion. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles are increasingly being explored to enhance the efficiency and sustainability of the production process .

Mechanism of Action

The mechanism of action of 3-(7-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its combined quinoline-thiadiazole structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

CAS No.

1179360-91-8

Molecular Formula

C12H9ClN4S

Molecular Weight

276.75 g/mol

IUPAC Name

3-(7-chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C12H9ClN4S/c1-6-8(13)4-2-7-3-5-9(15-10(6)7)11-16-12(14)18-17-11/h2-5H,1H3,(H2,14,16,17)

InChI Key

HMLCTKHNYJTIRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2)C3=NSC(=N3)N)Cl

Origin of Product

United States

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